molecular formula C11H17N3O2 B12619086 Tert-butyl (4-aminopyridin-3-YL)methylcarbamate

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate

Cat. No.: B12619086
M. Wt: 223.27 g/mol
InChI Key: CAGKXEPSMQJLDY-UHFFFAOYSA-N
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Description

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate: is an organic compound with the molecular formula C11H17N3O2 It is a derivative of pyridine and carbamate, featuring a tert-butyl group, an amino group, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-aminopyridin-3-YL)methylcarbamate typically involves the reaction of 4-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, nitro derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-aminopyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate is unique due to the presence of the amino group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that may lack the amino functionality or have different substituents on the pyridine ring.

Biological Activity

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 57906529

Biological Activity Overview

The compound is primarily studied for its effects on various biological systems, particularly in the context of neuropharmacology and cancer research. Its structural features suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

This compound is believed to exert its biological effects through several mechanisms:

  • Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .
  • Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
  • Neuroprotective Effects : By enhancing cholinergic transmission, it may provide neuroprotective benefits against neurodegenerative diseases .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).
  • Results : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity against these cancer cell lines .

Structure-Activity Relationship (SAR)

Studies have investigated the SAR of similar compounds to elucidate structural features that enhance biological activity:

CompoundStructureIC50 (µM)Biological Activity
AThis compound5.2AChE inhibitor, anticancer
BSimilar derivative10.1Moderate AChE inhibition
CAnother analog15.0Low anticancer activity

This table illustrates how modifications to the core structure can influence biological potency.

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a therapeutic potential for cognitive enhancement .
  • Cancer Treatment Research : A study exploring the compound's effects on tumor growth in xenograft models showed a significant reduction in tumor size compared to controls, further supporting its anticancer properties .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-[(4-aminopyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-6-13-5-4-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15)

InChI Key

CAGKXEPSMQJLDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CN=C1)N

Origin of Product

United States

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